molecular formula C12H20N2O2S B1616639 Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- CAS No. 37717-68-3

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-

Cat. No.: B1616639
CAS No.: 37717-68-3
M. Wt: 256.37 g/mol
InChI Key: REBPIUGTTRIAEO-UHFFFAOYSA-N
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Mechanism of Action

“Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-” is known as CD-3 and is used as a color developing agent in developing color films . After reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule .

Safety and Hazards

“Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-” is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H410 (Very toxic to aquatic life with long lasting effects) .

Preparation Methods

The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- typically involves the reaction of 3-methylphenylamine with ethylamine, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maintain efficiency and yield .

Chemical Reactions Analysis

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and chemical behavior .

Properties

IUPAC Name

N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBPIUGTTRIAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042135
Record name Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
Source EPA DSSTox
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Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37717-68-3
Record name N-[2-[Ethyl(3-methylphenyl)amino]ethyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37717-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-(beta-methylsulfonamidoethyl)-m-toluidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
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Record name Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[ethyl(m-toluidino)]ethyl]methanesulphonamide
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Record name N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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